molecular formula C13H17NO2 B13571977 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde CAS No. 886501-42-4

2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde

Cat. No.: B13571977
CAS No.: 886501-42-4
M. Wt: 219.28 g/mol
InChI Key: ZJHQSXWPQCWMGW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2. It is a benzaldehyde derivative where the benzene ring is substituted with two methyl groups and a morpholine ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Dimethyl-4-(4-morpholinyl)benzoic acid.

    Reduction: 2,5-Dimethyl-4-(4-morpholinyl)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)benzaldehyde: Lacks the two methyl groups present in 2,5-Dimethyl-4-(4-morpholinyl)benzaldehyde.

    2,5-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of the morpholine ring.

    4-(1-Piperidinyl)benzaldehyde: Contains a piperidine ring instead of the morpholine ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the two methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

886501-42-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2,5-dimethyl-4-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C13H17NO2/c1-10-8-13(11(2)7-12(10)9-15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3

InChI Key

ZJHQSXWPQCWMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCOCC2)C)C=O

Origin of Product

United States

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